BENGHE Foundational & Exploratory

Check Availability & Pricing

Evolutionary Conservation of the ELABELA
(APELA) Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ELA-32(human)

Cat. No.: B15569520

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELABELA (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or
Toddler, is a recently discovered peptide hormone that plays a critical role in embryonic
development, particularly in the formation of the cardiovascular system. Acting as a ligand for
the apelin receptor (APLNR), the ELA signaling pathway is crucial for processes such as
endoderm differentiation, cell migration during gastrulation, and angiogenesis. The gene
encoding ELA, APELA, exhibits a high degree of evolutionary conservation across vertebrate
species, highlighting its fundamental biological importance. This technical guide provides an in-
depth overview of the evolutionary conservation of the APELA gene, its encoded protein, and
its signaling pathways. It includes gquantitative data on sequence conservation, detailed
experimental protocols for studying ELA, and visualizations of key biological processes to
support further research and drug development efforts targeting this critical pathway.

Introduction

First identified in zebrafish as a crucial factor for heart development, ELABELA has emerged as
a key signaling molecule with pleiotropic effects. The APELA gene encodes a preproprotein of
54 amino acids, which is processed into a mature 32-amino acid peptide (ELA-32) and other
smaller, active fragments.[1][2] ELA shares its receptor, the G protein-coupled receptor APLNR,
with another endogenous ligand, apelin. Despite sharing a receptor, ELA and apelin have little
sequence homology and can trigger distinct downstream signaling events, suggesting a
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nuanced regulatory system.[3] The profound cardiac and vascular defects observed in apela
knockout models in various species underscore its non-redundant and essential role in
development.[4][5] This guide delves into the evolutionary conservation of this vital gene and its
associated pathways.

Evolutionary Conservation of ELABELA

The APELA gene and its protein product are highly conserved across vertebrates, indicating
strong selective pressure to maintain its function. This conservation is most pronounced in the
C-terminal region of the mature peptide, which is crucial for receptor binding and activation.[2]

[5]

Gene and Protein Sequence Conservation

Quantitative analysis of sequence identity reveals the extent of ELABELA's conservation. The
following tables summarize the accession numbers for the APELA gene and protein in several
key model organisms and the percentage identity at both the nucleotide and amino acid levels.

Table 1: Accession Numbers for ELABELA Gene and Protein

NCBI .
. UniProtK
] Common Gene NCBI Ensembl Protein )
Species . B/Swiss-
Name Symbol Gene ID Gene ID Accessio
Prot
n
Homo ENSG0000 NP_00128
) Human APELA 100506013 PODMC3
sapiens 0248329 4479.1
ENSMUSG
Mus NP_00128
Mouse Apela 100038489 000000790 PODMC4
musculus 4483.1
42
ENSDARG
NP_00128
Danio rerio  Zebrafish apela 100536957 000000941 44761 PODMC2
31 '
ENSXETG
Xenopus Western XP_01281
o apela 100493612 000000322 Q6P565
tropicalis clawed frog 20 1093.1
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Table 2: Pairwise Sequence ldentity of ELABELA Precursor Protein (%)

. . . . Xenopus
Species Homo sapiens Mus musculus  Danio rerio L
tropicalis
Homo sapiens 100 72.2 52.8 61.1
Mus musculus 100 50.9 63.0
Danio rerio 100 50.0
Xenopus
o 100
tropicalis
Table 3: Pairwise Sequence ldentity of Mature ELABELA-32 Peptide (%)
. . . . Xenopus
Species Homo sapiens Mus musculus  Danio rerio L
tropicalis
Homo sapiens 100 81.3 62.5 71.9
Mus musculus 100 60.6 75.0
Danio rerio 100 59.4
Xenopus
o 100
tropicalis

Note: Sequence identity percentages were calculated based on alignments of sequences
obtained from NCBI.

ELABELA Signaling Pathways

ELA exerts its biological effects by binding to the apelin receptor (APLNR), a class A G protein-
coupled receptor (GPCR).[6] Upon binding, APLNR can activate both G protein-dependent and
B-arrestin-dependent signaling cascades, leading to a variety of cellular responses.

G Protein-Dependent Signaling
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Activation of APLNR by ELA can lead to the coupling of Gai/o proteins, which inhibits adenylyl
cyclase and reduces intracellular cyclic AMP (CAMP) levels. This pathway can also stimulate
the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of
extracellular signal-regulated kinases 1 and 2 (ERK1/2). Additionally, ELA has been shown to
induce intracellular calcium mobilization. Another critical downstream pathway is the
PISK/AKT/mTOR signaling cascade, which is vital for cell survival, proliferation, and self-
renewal of embryonic stem cells.[1]

B-Arrestin-Dependent Signaling

Following agonist binding, APLNR can be phosphorylated by G protein-coupled receptor
kinases (GRKSs), leading to the recruitment of B-arrestins.[3] B-arrestin binding desensitizes the
G protein-mediated signaling and promotes receptor internalization.[3] Furthermore, (-arrestins
can act as scaffolds for other signaling proteins, initiating a second wave of signaling
independent of G proteins. ELA has been shown to be a biased agonist, with different isoforms
exhibiting preferences for either G protein or B-arrestin pathways.[3]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.researchgate.net/figure/Signaling-pathways-associated-with-activation-of-APLNR_fig2_365615243
https://www.mdpi.com/2073-4409/12/1/150
https://www.mdpi.com/2073-4409/12/1/150
https://www.mdpi.com/2073-4409/12/1/150
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Intracellular Space

Phosphorylation

Extracellular Space

Binding

Plasma Membrane Recruitment

B-Arrestin

B-Arrestin-Dependent

Receptor
Internalization

Signaling
Scaffold

ELABELA

<

>

Activation

Activation

G Protein-Dependent

Cellular Responses
(Survival, Proliferation,
Differentiation, Migration)

Click to download full resolution via product page

Caption: ELABELA signaling through the apelin receptor (APLNR).

Experimental Protocols

Investigating the evolutionary conservation and function of the APELA gene involves a multi-
faceted approach, combining in silico, in vitro, and in vivo techniques.

In Silico Analysis of Evolutionary Conservation

e Sequence Retrieval: Obtain APELA gene and ELABELA protein sequences for various
species from public databases such as NCBI (National Center for Biotechnology Information)
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and Ensembl.

o Multiple Sequence Alignment: Perform multiple sequence alignments using tools like Clustal
Omega or MUSCLE to identify conserved regions and residues.

o Phylogenetic Analysis: Construct phylogenetic trees using methods like Neighbor-Joining or
Maximum Likelihood to visualize the evolutionary relationships between APELA orthologs.

e Sequence Identity Calculation: Calculate pairwise sequence identity matrices to quantify the
degree of conservation at both the nucleotide and amino acid levels.

In Vivo Analysis of Gene Expression

Whole-Mount In Situ Hybridization (WISH) in Zebrafish Embryos

This technique is used to visualize the spatiotemporal expression pattern of apela mRNA
during embryonic development.

e Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe
complementary to the zebrafish apela mRNA.

o Embryo Fixation: Fix zebrafish embryos at desired developmental stages in 4%
paraformaldehyde (PFA).

o Permeabilization: Treat fixed embryos with proteinase K to allow probe penetration.

» Hybridization: Incubate the embryos with the DIG-labeled probe at an elevated temperature
(e.g., 65°C) overnight.

e Washing: Perform a series of stringent washes to remove unbound probe.

¢ Antibody Incubation: Incubate the embryos with an anti-DIG antibody conjugated to alkaline
phosphatase (AP).

e Detection: Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by AP into a
colored precipitate, revealing the location of the mRNA.

e Imaging: Mount and image the stained embryos using a stereomicroscope.
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In Vivo Functional Analysis

CRISPR/Cas9-Mediated Gene Knockout in Zebrafish

This method is used to create loss-of-function mutations in the apela gene to study its
developmental role.

o Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the zebrafish apela
gene.

» gRNA and Cas9 mRNA Synthesis: Synthesize the designed gRNAs and Cas9 mRNA in vitro.
e Microinjection: Co-inject the gRNAs and Cas9 mRNA into one-cell stage zebrafish embryos.

o Genotyping: At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected
embryos and use PCR and sequencing to confirm the presence of mutations.

e Phenotypic Analysis: Observe the injected embryos for developmental defects, particularly in
the cardiovascular system.

o Establishment of Stable Mutant Lines: Raise the injected (FO) generation to adulthood and
screen for germline transmission of the mutation to establish stable heterozygous and
homozygous mutant lines for further detailed analysis.

In Vitro Signaling Assays

These assays are performed in cell lines overexpressing the human APLNR to characterize the
signaling pathways activated by ELA.

CAMP Accumulation Assay
¢ Cell Culture: Culture HEK293 cells stably expressing APLNR.

o Cell Stimulation: Treat the cells with forskolin (to stimulate cAMP production) in the presence
or absence of varying concentrations of ELA peptides.

o Cell Lysis: Lyse the cells to release intracellular cAMP.
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e CAMP Detection: Measure cCAMP levels using a competitive immunoassay, such as a LANCE
Ultra cAMP kit, where a decrease in signal indicates an increase in intracellular cAMP (for
Gs-coupled receptors) or an attenuation of the forskolin-induced signal (for Gi-coupled
receptors).

ERK1/2 Phosphorylation Assay (Western Blot)

e Cell Culture and Serum Starvation: Culture APLNR-expressing cells and then serum-starve
them to reduce basal ERK phosphorylation.

e Ligand Stimulation: Treat the cells with different concentrations of ELA for various time
points.

o Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration
of the lysates.

o SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a
PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-
ERK) and total ERK1/2.

» Detection and Quantification: Use a secondary antibody conjugated to horseradish
peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify
the band intensities to determine the ratio of p-ERK to total ERK.

B-Arrestin Recruitment Assay

e Assay Principle: Utilize an enzyme fragment complementation (EFC) assay (e.g., DiscoverX
PathHunter) where APLNR is fused to a small enzyme fragment (ProLink) and B-arrestin is
fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

e Cell Culture: Use a cell line stably co-expressing the APLNR-ProLink and (-arrestin-Enzyme
Acceptor fusion proteins.

e Ligand Stimulation: Treat the cells with various concentrations of ELA.

o Detection: Upon ELA-induced [B-arrestin recruitment to APLNR, the two enzyme fragments
complement, forming an active enzyme that hydrolyzes a substrate to produce a
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chemiluminescent signal.

o Data Analysis: Measure the luminescence to quantify the extent of B-arrestin recruitment.

Experimental Workflow and Logic

The investigation of a conserved gene like APELA follows a logical progression from initial
identification and characterization to in-depth functional analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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